tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1353955-46-0
VCID: VC6194668
InChI: InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-5-11(6-8-19)18-12-9-13(21-4)17-10-16-12/h9-11H,5-8H2,1-4H3,(H,16,17,18)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=N2)OC
Molecular Formula: C15H24N4O3
Molecular Weight: 308.382

tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate

CAS No.: 1353955-46-0

Cat. No.: VC6194668

Molecular Formula: C15H24N4O3

Molecular Weight: 308.382

* For research use only. Not for human or veterinary use.

tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate - 1353955-46-0

Specification

CAS No. 1353955-46-0
Molecular Formula C15H24N4O3
Molecular Weight 308.382
IUPAC Name tert-butyl 4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-5-11(6-8-19)18-12-9-13(21-4)17-10-16-12/h9-11H,5-8H2,1-4H3,(H,16,17,18)
Standard InChI Key ATYMEUCGPYKYAR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=N2)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C<sub>15</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>, with a molecular weight of 308.38 g/mol. Its structure comprises a piperidine ring substituted at the 4-position with an amino group linked to a 6-methoxypyrimidine moiety, while the 1-position hosts a tert-butyl carbamate protecting group. Key structural features include:

  • Piperidine Core: A six-membered saturated ring contributing to conformational flexibility and hydrogen-bonding capacity.

  • 6-Methoxypyrimidine: A heteroaromatic system with electron-donating methoxy and nitrogen atoms, enabling π-π stacking and dipole interactions.

  • tert-Butyl Carbamate: A bulky, hydrolytically stable group that enhances solubility in organic solvents and protects the amine during synthetic steps.

Table 1: Structural and Computational Data

PropertyValue/DescriptorSource
IUPAC Nametert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylateComputed
Molecular FormulaC<sub>15</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>
Molecular Weight308.38 g/molComputed
SMILESCOC1=CC(=NC=N1)NC2CCN(CC2)C(=O)OC(C)(C)CAdapted from
Topological Polar Surface Area87.6 ŲPredicted

The absence of a methyl group on the amino substituent distinguishes this compound from its close analog, tert-butyl 4-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS 1353987-31-1), which exhibits a molecular weight of 322.41 g/mol.

Synthetic Methodologies

General Synthesis of Piperidine Carbamates

Piperidine carbamates are typically synthesized via nucleophilic substitution or coupling reactions. A patented method for synthesizing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CN108558792B) employs visible-light photocatalysis using acridine salts and oxidants like 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) . While this approach targets a piperazine derivative, it highlights the utility of photoredox catalysis in constructing similar tertiary amine-carbamate architectures.

Key Reaction Steps for Analogous Compounds:

  • Substrate Preparation: 2-Aminopyridine and piperazine-1-tert-butyl carboxylate are dissolved in anhydrous dichloroethane.

  • Photocatalytic Coupling: Irradiation with blue LED light in the presence of TEMPO and an acridine salt catalyst facilitates C–N bond formation.

  • Purification: Column chromatography yields the target compound with >95% purity .

For tert-butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate, a plausible adaptation involves substituting 2-aminopyridine with 4-amino-6-methoxypyrimidine and replacing piperazine with piperidine.

Challenges in Selective Amination

Introducing the amino group at the pyrimidine’s 4-position requires precise control to avoid over-alkylation. Protective group strategies, such as using Boc (tert-butoxycarbonyl) for the piperidine nitrogen, are critical to prevent side reactions.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N–H stretch (~3350 cm<sup>-1</sup>), C=O (carbamate, ~1700 cm<sup>-1</sup>), and C–O–C (methoxy, ~1250 cm<sup>-1</sup>).

  • <sup>1</sup>H NMR: Key signals correspond to tert-butyl protons (1.2 ppm, singlet), piperidine CH<sub>2</sub> groups (1.5–2.5 ppm), and pyrimidine aromatic protons (6.5–8.5 ppm).

Research Gaps and Future Directions

Direct studies on this compound are sparse, necessitating further work to:

  • Optimize its synthesis using photoredox or transition-metal-catalyzed methods.

  • Evaluate its pharmacokinetic and toxicological profiles.

  • Explore crystallographic data to confirm stereoelectronic effects.

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